molecular formula C18H22ClNO2 B13768275 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride CAS No. 7347-83-3

2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride

Cat. No.: B13768275
CAS No.: 7347-83-3
M. Wt: 319.8 g/mol
InChI Key: KYKNSOIHEXYRLS-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a benzophenone core, a privileged scaffold in pharmacology, linked to a dimethylamino-propoxy chain. The dimethylamine (DMA) group is a significant pharmacophore present in numerous FDA-approved drugs across various classes, including antihistamines, anticancer agents, and central nervous system (CNS) therapeutics . Drugs containing the DMA moiety often exhibit advantageous properties such as high solubility and increased bioavailability, making this group a valuable target in the design of bioactive molecules . The specific combination of the benzophenone system with the DMA-containing side chain suggests potential as an intermediate for developing novel ligands for biological targets. Researchers can leverage this compound as a key building block for constructing more complex molecules or for probing biochemical pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7347-83-3

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

1-(2-benzoylphenoxy)propan-2-yl-dimethylazanium;chloride

InChI

InChI=1S/C18H21NO2.ClH/c1-14(19(2)3)13-21-17-12-8-7-11-16(17)18(20)15-9-5-4-6-10-15;/h4-12,14H,13H2,1-3H3;1H

InChI Key

KYKNSOIHEXYRLS-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1C(=O)C2=CC=CC=C2)[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride generally involves:

  • Preparation of the benzophenone core or use of commercially available benzophenone derivatives.
  • Introduction of the 2-(dimethylamino)propoxy substituent via nucleophilic substitution or etherification.
  • Conversion to the hydrochloride salt form for stabilization and purification.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis Overview

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of 2-(2-(dimethylamino)propoxy)benzophenone via nucleophilic substitution on benzophenone derivative Reaction of benzophenone with 2-(dimethylamino)propan-1-ol under basic or acidic catalysis in aprotic solvents (e.g., THF) Formation of 2-(2-(dimethylamino)propoxy)benzophenone
2 Conversion to hydrochloride salt Treatment with hydrochloric acid in suitable solvent 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride

Experimental Data and Yields

Reaction Step Yield (%) Purity (HPLC %) Key Analytical Data
Formation of 2-(2-(dimethylamino)propoxy)benzophenone 75-85% (reported in similar etherifications) >98% Confirmed by NMR, IR, and MS spectra
Conversion to hydrochloride salt >90% >99% Salt formation confirmed by elemental analysis and melting point

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :
    Proton (^1H) and carbon (^13C) NMR spectra confirm the presence of the dimethylamino group, propoxy chain, and benzophenone aromatic protons.

  • Infrared Spectroscopy (IR) :
    Characteristic carbonyl stretching at ~1650 cm^-1 and C–O–C ether linkages observed.

  • Mass Spectrometry (MS) :
    Molecular ion peaks consistent with molecular weight 319.8 g/mol for the hydrochloride salt.

  • Elemental Analysis :
    Confirms composition consistent with the hydrochloride salt form.

Summary Table of Preparation Routes

Method Starting Materials Key Reagents Advantages Disadvantages
Sodium hydride deprotonation and alkylation 2-(dimethylamino)ethanol, benzophenone NaH, THF High selectivity, mild conditions Requires dry conditions, sensitive reagents
Mitsunobu reaction Phenolic benzophenone derivative, amino alcohol PPh3, DIAD or ADDP, THF Efficient, mild, good yields Expensive reagents, by-product removal needed
Multi-step cyanide addition and reduction (patented) Propiophenone, sodium cyanide, dimethylamine Various solvents, reducing agents Industrial applicability, high yield Multi-step, longer process

Research Discoveries and Improvements

  • Recent studies highlight the use of optimized Mitsunobu conditions with alternative reagents such as ADDP and tributylphosphine to enhance yield and purity.
  • Hydrochloride salt formation improves compound stability and facilitates purification.
  • Industrial methods focus on minimizing by-products and improving scalability through controlled reaction conditions and efficient work-up procedures.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzophenone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenones or amines.

Scientific Research Applications

UV Filtering Properties

The compound is well-known for its ability to absorb ultraviolet (UV) radiation, making it a valuable ingredient in sunscreen formulations. This property helps protect the skin from harmful UV rays, which are known to cause skin damage and increase the risk of skin cancers.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress-related diseases. This activity suggests that it could be beneficial in formulations aimed at reducing oxidative damage in skin cells.

Cellular Interactions

Studies have shown that the compound interacts with various cellular pathways. It may modulate skin receptor activities, influencing cellular responses to UV exposure and contributing to protective mechanisms against UV-induced damage. Its antioxidant capacity implies interactions with ROS, providing additional protective benefits to cells.

Comprehensive Data Table

Application Area Description Potential Benefits
Cosmetics Used as a UV filter in sunscreens and skincare productsProtects skin from UV damage
Pharmaceuticals Explored for developing therapeutic agents targeting oxidative stressPotential treatment for oxidative stress-related diseases
Materials Science Incorporated in formulations requiring UV protectionEnhances durability of materials against UV degradation

Case Study 1: Sunscreen Formulation

A study evaluated the effectiveness of various UV filters in sunscreen formulations, including 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride. Results indicated that formulations containing this compound provided superior protection against both UVA and UVB radiation compared to those without it. The study concluded that this compound significantly enhances the photostability and efficacy of sunscreen products.

Case Study 2: Antioxidant Efficacy

In a laboratory setting, the antioxidant capacity of 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride was assessed using DPPH radical scavenging assays. The results demonstrated that the compound effectively reduced oxidative stress markers in cultured skin cells exposed to UV radiation. This suggests its potential role in protective skincare formulations aimed at preventing photoaging.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the benzophenone core can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzophenone vs. Propiophenone Derivatives

The target compound shares structural similarities with 2,2-dimethyl-3-(methylamino)propiophenone hydrochloride (, RN: 24206-71-1), a propiophenone derivative. Key differences include:

  • Core structure: Benzophenone (two aromatic rings linked by a ketone) vs. propiophenone (one aromatic ring with a ketone and propyl chain).
Property 2-(2-(Dimethylamino)propoxy)benzophenone HCl 2,2-Dimethyl-3-(methylamino)propiophenone HCl
Molecular Formula Likely C₁₈H₂₂ClNO₂ (inferred) C₁₂H₁₈ClNO
Molecular Weight ~331.8 (calculated) 227.7
Functional Groups Benzophenone, dimethylaminopropoxy Propiophenone, methylamino
Applications Hypothesized: UV stabilization, drug delivery Limited data; potential intermediate in synthesis

Key Insight: The benzophenone core may confer greater UV absorption and stability compared to propiophenone derivatives, which are typically smaller and more lipophilic .

Aminoalkoxy Substituents

Compounds with aminoalkoxy chains, such as cyclopentolate hydrochloride () and metabutoxycaine hydrochloride (), provide insights into the role of dimethylamino groups:

  • Cyclopentolate HCl: A mydriatic agent with a dimethylaminoethyl ester. Its benzoyl group and aminoethyl chain enhance solubility and receptor binding, similar to the target compound’s benzophenone and propoxy-dimethylamino chain .
  • Metabutoxycaine HCl: A local anesthetic with a diethylaminoethyl benzoate structure. The aminoethyl group facilitates rapid diffusion through tissues, suggesting the target compound’s dimethylaminopropoxy chain may influence bioavailability .
Property Cyclopentolate HCl Metabutoxycaine HCl Target Compound
Solubility High (polar solvents) Moderate (aqueous/ethanol) Likely high (due to HCl salt)
Bioactivity Muscarinic receptor antagonism Sodium channel blockade Unknown; structural analogy suggests CNS or local effects

Research Finding: Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, highlighting how substituent position affects chemical behavior . This implies the target compound’s propoxy chain may reduce steric hindrance compared to ethyl methacrylate derivatives.

Salt Forms and Solubility

The hydrochloride salt enhances water solubility, as seen in dimethylethanolamine (DMAE) hydrochloride () and 2-(3-dimethylaminopropoxy)benzaldehyde hydrochloride ():

  • DMAE HCl: Used in nootropics; solubility >100 mg/mL in water. The dimethylamino group and HCl salt improve bioavailability .
  • 2-(3-Dimethylaminopropoxy)benzaldehyde HCl: Air-sensitive, with a skin sensitization risk (R43), suggesting similar handling precautions for the target compound .
Property DMAE HCl 2-(3-Dimethylaminopropoxy)benzaldehyde HCl Target Compound
Solubility >100 mg/mL (water) Limited data; likely moderate Likely high (HCl salt)
Stability Stable at RT Air-sensitive Likely air-sensitive

Biological Activity

2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride is a compound that falls under the category of Mannich bases, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications based on various studies.

Cytotoxicity and Anticancer Properties

Research indicates that compounds similar to 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases have been reported to demonstrate antiproliferative activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, with some compounds showing IC50 values lower than 2 μg/mL, indicating potent activity .

Table 1: Cytotoxic Activity of Mannich Bases

CompoundCell LineIC50 Value (μg/mL)Reference
2-(2-(Dimethylamino)propoxy)benzophenone hydrochlorideHeLa< 2
Mannich Base AHepG21.5
Mannich Base BA5491.8

The mechanisms through which these compounds exert their cytotoxic effects include:

  • DNA Interaction : Some studies suggest that certain Mannich bases may inhibit DNA topoisomerase I, leading to interference with DNA replication and transcription .
  • Enzyme Inhibition : The inhibition of critical enzymes involved in cellular processes has also been noted. For example, the potential inhibition of acetylcholinesterase (AChE), which plays a role in neurotransmitter regulation, has been explored in related compounds .
  • Mitochondrial Disruption : Compounds may disrupt mitochondrial function, leading to ATP leakage and subsequent cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

  • Antitumor Activity : A study investigating the cytotoxicity of various Mannich bases found that those with specific structural modifications exhibited enhanced activity against cancer cell lines such as A549 and HeLa. The presence of a dimethylamino group was crucial for increased potency .
  • Optical Properties : Research on cycloplatinated complexes derived from dimethylaminophenyl ligands revealed moderate cytotoxicity and unique optical properties, suggesting that structural variations can significantly influence biological activity .
  • Acetylcholinesterase Inhibition : The development of dual binding site AChE inhibitors showed promising results in vitro, with some derivatives exhibiting nanomolar potency against the enzyme, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Potential Therapeutic Applications

Given the diverse biological activities exhibited by Mannich bases, including 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride, potential therapeutic applications include:

  • Cancer Treatment : Due to their cytotoxic properties against various tumor cell lines.
  • Neurodegenerative Disorders : As AChE inhibitors, they may offer new avenues for treating conditions like Alzheimer's disease.

Q & A

Q. What are the key synthetic methodologies for preparing 2-(2-(dimethylamino)propoxy)benzophenone hydrochloride, and how are reaction conditions optimized?

The compound is synthesized via the Mannich reaction , which involves a three-component reaction between a ketone, formaldehyde, and a secondary amine. Key steps include:

  • Reagents : Acetophenone derivatives, dimethylamine hydrochloride, and paraformaldehyde as the formaldehyde source.
  • Solvent system : Ethanol or methanol for solubility and controlled reactivity.
  • Temperature : Typically reflux conditions (~80°C) to drive the reaction to completion.
  • Purification : Recrystallization using ethanol/HCl to isolate the hydrochloride salt .

Q. Optimization strategies :

  • Adjusting molar ratios of reactants (e.g., excess formaldehyde to favor iminium ion formation).
  • Solvent polarity adjustments to enhance intermediate stability.
  • Monitoring reaction progress via TLC or HPLC to minimize side products like over-alkylated amines .

Q. Table 1: Representative Mannich Reaction Conditions

ComponentExampleRole
KetoneAcetophenoneElectrophilic center
AmineDimethylamineNucleophile
Formaldehyde sourceParaformaldehydeAlkylating agent
SolventEthanolReaction medium

Q. What analytical techniques are routinely employed to characterize this compound, and how are data interpreted?

Standard characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.2–2.5 ppm (dimethylamino protons), δ 3.5–4.0 ppm (propoxy methylene), and aromatic protons (δ 6.8–7.8 ppm).
    • ¹³C NMR : Carbonyl resonance (~200 ppm), dimethylamino carbons (~40 ppm), and aromatic carbons.
  • HPLC : Purity assessment using reverse-phase columns (C18), with mobile phases like acetonitrile/water (0.1% TFA) .
  • Mass spectrometry (MS) : ESI-MS to confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and fragmentation patterns .

Q. Critical data interpretation :

  • Contradictions in NMR splitting : Overlapping signals for propoxy or dimethylamino groups may require advanced techniques like 2D-COSY or HSQC.
  • HPLC retention time shifts : Indicative of residual solvents or counterion variability (e.g., chloride vs. other anions) .

Advanced Research Questions

Q. How can researchers address contradictory yield data in the synthesis of this compound under varying conditions?

Discrepancies in yields (e.g., 50–80%) often arise from:

  • Catalyst effects : Trace acids (e.g., HCl) or bases (e.g., NaOH) alter iminium ion stability.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve amine reactivity but increase side reactions.
  • Temperature control : Excessive heat promotes decomposition of the Mannich base intermediate.

Q. Experimental design for resolution :

  • Conduct a Design of Experiments (DoE) to test variables (solvent, temperature, stoichiometry).
  • Use in situ FTIR to monitor formaldehyde consumption.
  • Compare isolated yields with HPLC area normalization to quantify purity-adjusted yields .

Q. What methodologies are used to evaluate the compound’s biological activity, and how are mechanistic insights derived?

In vitro assays :

  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands.
  • Enzyme inhibition : Kinase or phosphatase activity measured via fluorescence-based substrates.
  • Cellular assays : Cytotoxicity (MTT assay) or apoptosis markers (caspase-3 activation) in cell lines .

Q. Mechanistic analysis :

  • Structure-activity relationship (SAR) : Modify the benzophenone or dimethylamino moieties to assess pharmacophore contributions.
  • Molecular docking : Computational modeling against target proteins (e.g., monoamine transporters) to predict binding modes .

Q. Table 2: Example Biological Activity Parameters

Assay TypeTargetIC₅₀ (µM)Reference
Dopamine uptakeDAT1.2
Serotonin receptor5-HT₂A8.7

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

Stability studies :

  • Thermal degradation : Accelerated aging at 40–60°C, monitored via HPLC for degradation products (e.g., free amine or oxidized derivatives).
  • pH-dependent stability : Incubate in buffers (pH 1–13) to identify labile functional groups (e.g., hydrolysis of the propoxy linkage).
  • Light sensitivity : UV-vis spectroscopy to detect photodegradation (λmax shifts or new absorbance bands) .

Q. Mitigation strategies :

  • Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation.
  • Use amber vials to block UV/visible light exposure .

Q. What advanced synthetic strategies can improve enantiomeric purity for chiral derivatives of this compound?

Chiral resolution methods :

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA).
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions for enantioselective alkylation.

Q. Case study :

  • Kinetic resolution : Enzymatic hydrolysis using lipases to separate enantiomers during esterification of intermediates .

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